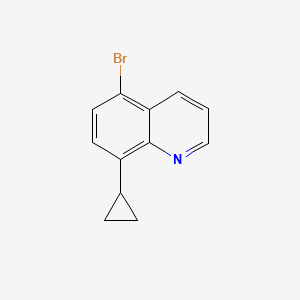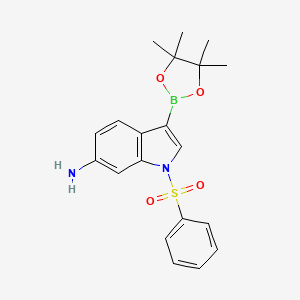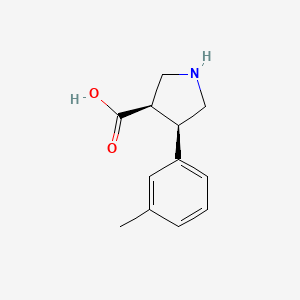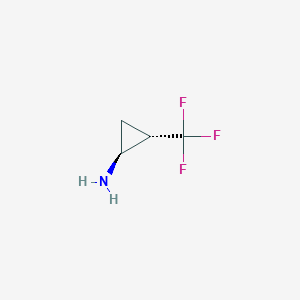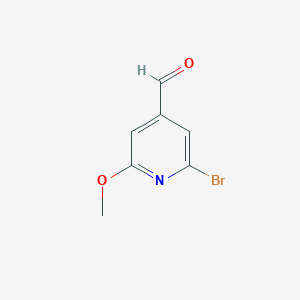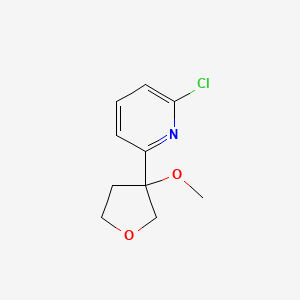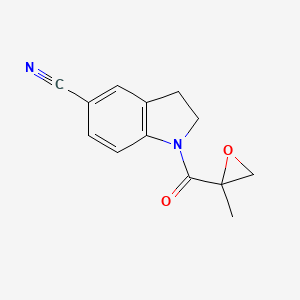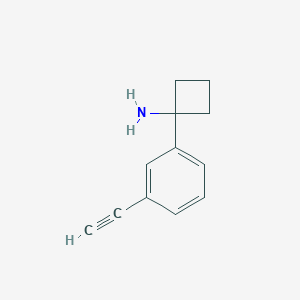
1-(3-Ethynylphenyl)cyclobutanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethynylphenyl)cyclobutanamine is an organic compound with the molecular formula C12H13N It consists of a cyclobutanamine moiety attached to a 3-ethynylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethynylphenyl)cyclobutanamine typically involves the following steps:
Preparation of 3-Ethynylphenylboronic Acid: This can be achieved through the Sonogashira coupling reaction, where 3-bromophenylacetylene reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Cyclobutanamine Formation: Cyclobutanamine can be synthesized from cyclobutanecarboxylic acid via Hofmann rearrangement under mildly acidic conditions using .
Suzuki-Miyaura Coupling: The final step involves coupling 3-ethynylphenylboronic acid with cyclobutanamine using a palladium catalyst and a base to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring cost-effectiveness. This may include continuous flow synthesis and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethynylphenyl)cyclobutanamine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-ethynylbenzaldehyde or 3-ethynylbenzoic acid.
Reduction: Formation of 1-(3-ethylphenyl)cyclobutanamine.
Substitution: Formation of N-substituted cyclobutanamines.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethynylphenyl)cyclobutanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1-(3-Ethynylphenyl)cyclobutanamine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutanamine: Lacks the ethynylphenyl group, making it less versatile in chemical reactions.
1-(3-Bromophenyl)cyclobutanamine: Contains a bromine atom instead of an ethynyl group, leading to different reactivity and applications.
1-(3-Methylphenyl)cyclobutanamine: Contains a methyl group instead of an ethynyl group, affecting its chemical and biological properties.
Uniqueness
1-(3-Ethynylphenyl)cyclobutanamine is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for π-π interactions. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C12H13N |
|---|---|
Molekulargewicht |
171.24 g/mol |
IUPAC-Name |
1-(3-ethynylphenyl)cyclobutan-1-amine |
InChI |
InChI=1S/C12H13N/c1-2-10-5-3-6-11(9-10)12(13)7-4-8-12/h1,3,5-6,9H,4,7-8,13H2 |
InChI-Schlüssel |
BLCDLPISTUAFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C2(CCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


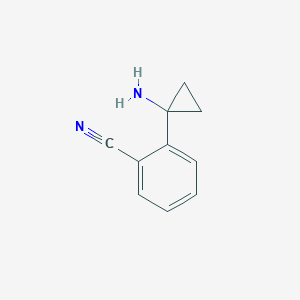



![6-Chloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B12962451.png)

